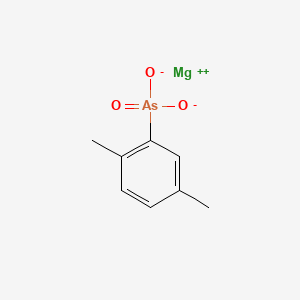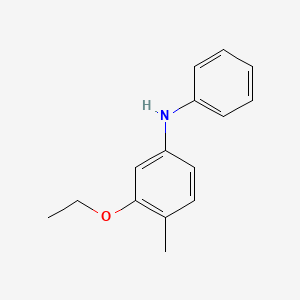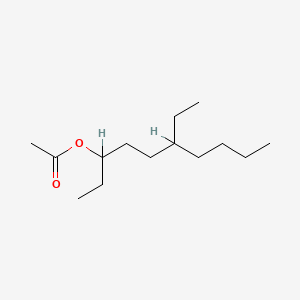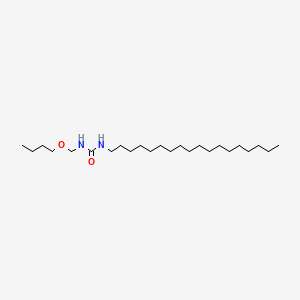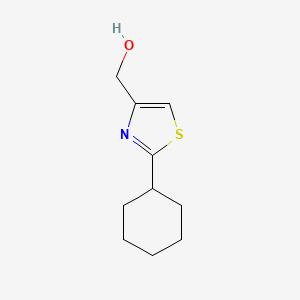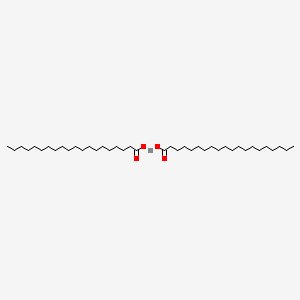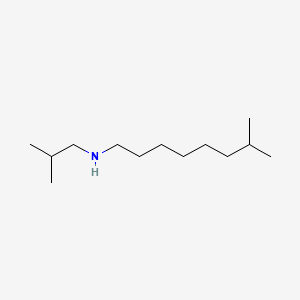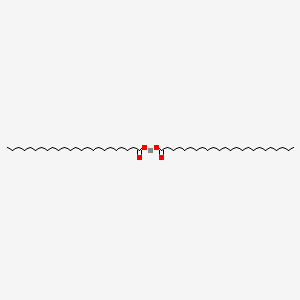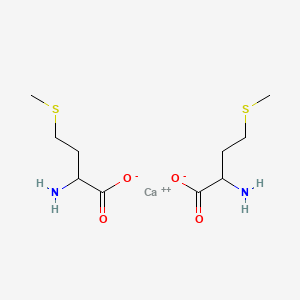
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C15H14ClN3O2 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of a benzyl group, a chloropyrimidine moiety, and a cyclopropylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-chloropyrimidin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, where the chlorine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .
Medicine: It is explored for its pharmacological properties and its ability to modulate biological pathways .
Industry: In the industrial sector, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Benzyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-fluoropyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-methylpyrimidin-2-yl)cyclopropyl]carbamate
Comparison: Compared to its analogs, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is unique due to the presence of the chlorine atom in the pyrimidine ring. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. The differences in halogen substitution (chlorine, bromine, fluorine) can lead to variations in the compound’s chemical and pharmacological properties .
Propiedades
Fórmula molecular |
C15H14ClN3O2 |
|---|---|
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-8-17-13(18-9-12)15(6-7-15)19-14(20)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20) |
Clave InChI |
UXIIQASRDGKQGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=N2)Cl)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


